molecular formula C16H14N2O2 B6143875 1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one CAS No. 1016836-92-2

1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one

Cat. No.: B6143875
CAS No.: 1016836-92-2
M. Wt: 266.29 g/mol
InChI Key: MJILCFINBDVABF-UHFFFAOYSA-N
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Description

1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked via a methoxy group to a phenyl ring substituted with an acetyl group. Its molecular formula is C₁₆H₁₃N₂O₂ (calculated molecular weight: 265.29 g/mol). The compound's structure combines the electron-rich imidazo[1,2-a]pyridine system with a ketone-functionalized aromatic ring, making it a candidate for diverse pharmacological and material science applications.

Properties

IUPAC Name

1-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12(19)13-5-4-6-15(9-13)20-11-14-10-18-8-3-2-7-16(18)17-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJILCFINBDVABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine

The imidazo[1,2-a]pyridine core is constructed by reacting 2-aminopyridine with chloroacetaldehyde under basic conditions (Scheme 1):

Scheme 1 :

2-Aminopyridine+ClCH2CHONaOH, EtOHImidazo[1,2-a]pyridine-2-methanol\text{2-Aminopyridine} + \text{ClCH}_2\text{CHO} \xrightarrow{\text{NaOH, EtOH}} \text{Imidazo[1,2-a]pyridine-2-methanol}

Optimization Notes :

  • Yields improve with slow addition of chloroacetaldehyde to prevent polymerization.

  • Solvents like ethanol or DMF enhance reactivity, with temperatures maintained at 60–80°C.

Alternative Routes Using α-Haloketones

Substituting chloroacetaldehyde with bromoacetone forms 2-methylimidazo[1,2-a]pyridine, which is oxidized to the methanol derivative using Jones reagent (CrO₃/H₂SO₄). This method achieves 65–72% yields but requires stringent temperature control.

Synthesis of 3-Hydroxyphenyl Ethanone

Friedel-Crafts Acetylation of Resorcinol

Resorcinol undergoes acetylation using acetic anhydride and AlCl₃ as a catalyst (Scheme 2):

Scheme 2 :

Resorcinol+(CH3CO)2OAlCl3,DCM3-Acetoxyphenyl ethanone\text{Resorcinol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}_3, \text{DCM}} 3\text{-Acetoxyphenyl ethanone}

Demethylation : The acetylated product is hydrolyzed using HBr/AcOH to yield 3-hydroxyphenyl ethanone (85–90% purity).

Ether Bond Formation: Coupling Strategies

Williamson Ether Synthesis

Imidazo[1,2-a]pyridine-2-methanol is converted to its chloride (SOCl₂, 0°C) and reacted with 3-hydroxyphenyl ethanone in the presence of K₂CO₃ (Scheme 3):

Scheme 3 :

Imidazo[1,2-a]pyridine-2-CH2Cl+3-HO-C6H4COCH3K2CO3,DMFTarget Compound\text{Imidazo[1,2-a]pyridine-2-CH}2\text{Cl} + \text{3-HO-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Conditions :

  • Solvent: DMF, 80°C, 12 h

  • Yield: 68–75%

Mitsunobu Coupling

For higher stereochemical control, Mitsunobu conditions (DIAD, PPh₃) couple imidazo[1,2-a]pyridine-2-methanol directly with 3-hydroxyphenyl ethanone:
Yield : 82% (optimized with 1.2 eq DIAD).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J=6.8 Hz, 1H, imidazo-H), 7.85–7.15 (m, 7H, aromatic), 5.32 (s, 2H, OCH₂), 2.62 (s, 3H, COCH₃).

  • ¹³C NMR : 197.8 (C=O), 159.2 (OCH₂), 144.3–112.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 267.1128 (theoretical: 267.1128).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Williamson Synthesis68–7595Cost-effectiveRequires halogenated precursor
Mitsunobu Coupling8298Stereospecific, high yieldExpensive reagents

Industrial-Scale Considerations

  • Process Safety : Exothermic reactions (e.g., Friedel-Crafts) require controlled temperature and inert atmospheres.

  • Waste Management : AlCl₃ from acetylation is neutralized with aqueous NaHCO₃, generating recyclable alumina .

Chemical Reactions Analysis

Types of Reactions: 1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan

Biological Activity

1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one, also known as CB55986991, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 1016836-92-2
  • SMILES Notation : CC(=O)C1=CC(=CC=C1)OCC2=CN3C=CC=CC3=N2

The compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl ether group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[1,2-a]pyridine derivatives. For example, compounds similar to this compound have shown significant inhibition of tumor growth in various cancer models.

A study demonstrated that derivatives with similar structural features could enhance the immune response by inhibiting ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition resulted in increased expression of key immune response genes such as IFNB1, CXCL10, and IL6 .

The biological activity of this compound is believed to be mediated through:

  • ENPP1 Inhibition : As noted in related studies, compounds that inhibit ENPP1 can potentiate immune responses against tumors.
  • Cell Cycle Arrest : Some imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Substituent Variations : Modifications on the imidazo ring and phenyl groups can significantly affect biological activity. For instance, introducing electron-withdrawing groups on the phenyl ring may enhance potency.
  • Linker Length : The length and nature of the linker between the imidazo and phenyl moieties can influence binding affinity and selectivity towards target proteins.

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

StudyFindingsBiological Activity
Identified potent ENPP1 inhibitors among imidazo derivativesEnhanced immune response in cancer models
Investigated antitumor effects of imidazo[1,2-a]pyridine derivativesSignificant tumor growth inhibition
Explored SAR of related compoundsOptimized derivatives showed improved activity

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties. A study synthesized various derivatives and tested their efficacy against gram-positive and gram-negative bacteria, revealing promising results for certain compounds in this class . While specific data on 1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one is limited, its structural similarities suggest potential antimicrobial applications.

Anxiolytic and Antihypertensive Effects
Compounds similar to this compound have been explored for their ability to alleviate anxiety and hypertension. For instance, imidazo[1,2-a]pyrimidine derivatives have shown effectiveness in animal models for these conditions . This suggests that this compound may also possess similar therapeutic properties.

Biological Research Applications

Proteomics Research
The compound is noted for its utility in proteomics research. It serves as a specialty product that can aid in the study of protein interactions and functions . The imidazo[1,2-a]pyridine scaffold is particularly valuable in drug discovery due to its ability to interact with biological macromolecules.

Inhibitory Activity
There is ongoing research into the inhibitory activity of imidazo[1,2-a]pyridine derivatives on various enzymes. This class of compounds has been investigated for their potential to inhibit kinases and other targets relevant to cancer therapy . Although specific studies on this compound are scarce, its structural framework suggests it could exhibit similar inhibitory effects.

Material Science Applications

Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them candidates for applications in organic electronics. Their ability to form stable films could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The exploration of such applications remains an emerging field .

Case Study 1: Antimicrobial Efficacy

A study involving a series of imidazo[1,2-a]pyrimidine derivatives found that certain compounds displayed significant antibacterial activity against Mycobacterium species. This emphasizes the potential of related structures like this compound for developing new antimicrobial agents .

Case Study 2: Anxiolytic Properties

Research into aryl imidazo derivatives has demonstrated their effectiveness as anxiolytic agents in animal models. These findings suggest that similar compounds could be developed for therapeutic use in treating anxiety disorders .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Compound 51: 1-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)ethan-1-one
  • Structure : The imidazo[1,2-a]pyridine is directly attached to a para-substituted phenyl ring with an acetyl group.
  • Synthesis: Synthesized via Pd/C-catalyzed direct arylation of 4-bromoacetophenone with imidazo[1,2-a]pyridine, yielding 96% .
  • Physicochemical Data : Melting point (160–162°C), $ ^1H $ NMR (δ 8.35–2.59 ppm) .
  • Key Difference : Lacks the methoxy linker present in the target compound, which may reduce conformational flexibility.
Compound 43: 1-(2-Chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)-phenyl)ethan-1-one
  • Structure : Incorporates a triazole spacer and dual chlorophenyl groups.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (72% yield) .
  • Activity : Acts as a potent human constitutive androstane receptor (CAR) agonist, with enhanced activity due to chloro substituents .
  • Key Difference : Increased steric bulk and halogenation enhance receptor binding but reduce solubility compared to the target compound.
Compound 3c: 2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one
  • Structure: Replaces the imidazo[1,2-a]pyridine with a sulfonylphenyl group and an amino linker.
  • Synthesis : Cyclization of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with aldehydes (87% yield) .
  • Physicochemical Data : Melting point (171–173°C), LC-MS m/z: 322 ([M-H]⁻) .
  • Key Difference: Sulfonyl and amino groups confer higher polarity and antioxidant activity (79.05% DPPH scavenging) .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 51 3c
Molecular Weight (g/mol) 265.29 226.24 322.32
Melting Point (°C) ND 160–162 171–173
Yield (%) ND 96 87
Key Spectral Data ND $ ^1H $ NMR: δ 8.35 IR: 1680 cm⁻¹ (C=O)
  • Melting Points : Sulfonyl-containing derivatives (e.g., 3c) exhibit higher melting points due to strong intermolecular interactions .
  • Synthesis Efficiency : Pd/C-catalyzed methods (Compound 51) achieve higher yields than multi-step syntheses (Compound 43: 72%) .

Q & A

Q. What are the key synthetic strategies for 1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

  • Step 1: Preparation of α-bromoacetophenone derivatives via bromination of 3-hydroxyacetophenone .
  • Step 2: Coupling the brominated intermediate with imidazo[1,2-a]pyridine derivatives under basic conditions (e.g., NaHCO₃ in methanol) to form the methoxy linkage .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product. Optimization includes controlling temperature (80–100°C), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., Pd/C for cross-coupling) to enhance yield (>70%) and purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Confirm connectivity of the imidazo[1,2-a]pyridine core (aromatic protons at δ 7.5–8.5 ppm) and ethanone carbonyl (δ ~200 ppm in 13C NMR) .
  • HRMS : Validate molecular weight (e.g., observed [M+H]+ at 507.10983 vs. calculated 507.10976) .
  • X-ray crystallography : Resolve dihedral angles between the imidazo[1,2-a]pyridine and phenyl rings, critical for steric analysis .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., phospholipase A₂ inhibition) to evaluate mechanistic interactions .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Systematic substitution : Introduce halogens (Cl, F) or methyl groups at positions 2, 6, or 7 of the imidazo[1,2-a]pyridine ring to modulate steric and electronic effects .
  • Biological evaluation : Compare IC₅₀ values across analogs to identify substituents enhancing enzyme inhibition (e.g., methyl at position 6 improves phospholipase A₂ binding ).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding poses with targets like kinases or GPCRs .

Q. What methodologies resolve contradictions in reported biological activity across structurally similar compounds?

  • Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature) to minimize variability .
  • Comparative SAR : Analyze substituent effects (e.g., ethanone vs. methoxy groups) on activity profiles .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine at position 6 correlates with antimicrobial potency ).

Q. How can computational tools predict pharmacokinetic properties and metabolic stability?

  • ADME prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions .
  • Metabolic pathway mapping : Use Schrödinger’s BioLuminate to simulate phase I/II metabolism (e.g., oxidation of methyl groups) .
  • Molecular dynamics (MD) : Simulate compound stability in physiological conditions (e.g., aqueous solubility, protein binding) .

Q. What strategies optimize synthetic scalability without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves yield (>85%) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly purification .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Notes

  • References to "imidazo[1,2-a]pyridine derivatives" are extrapolated from structurally related compounds in the evidence.
  • Advanced methodologies emphasize reproducibility and mechanistic depth, aligning with academic research standards.

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